17-Ketotrilostane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

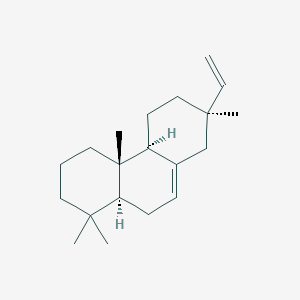

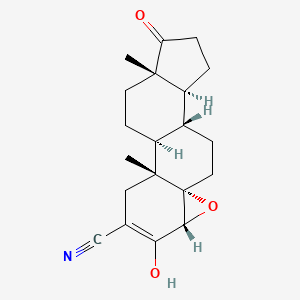

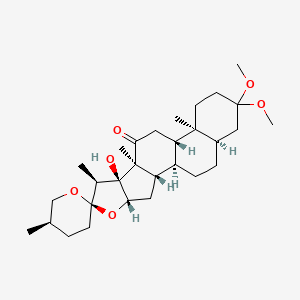

17-Ketotrilostane is a significant metabolite of trilostane, a synthetic steroid used primarily in the treatment of Cushing’s syndrome and other conditions involving excessive cortisol production. This compound is known for its potent inhibitory effects on the enzyme 3β-hydroxysteroid dehydrogenase, which plays a crucial role in steroid biosynthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 17-Ketotrilostane typically involves the oxidation of trilostane. The process can be carried out using various oxidizing agents under controlled conditions to ensure the selective formation of the ketone group at the 17th position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 17-Ketotrilostane undergoes several types of chemical reactions, including:

Oxidation: Conversion of trilostane to this compound.

Reduction: Potential reduction of the ketone group back to a hydroxyl group.

Substitution: Possible substitution reactions at various positions on the steroid backbone.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like sodium borohydride for reduction reactions.

Solvents: Commonly used solvents include methanol, ethanol, and dichloromethane.

Major Products Formed: The primary product formed from the oxidation of trilostane is this compound. Other minor products may include various oxidized or reduced derivatives depending on the reaction conditions .

Aplicaciones Científicas De Investigación

17-Ketotrilostane has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its effects on steroid biosynthesis and enzyme inhibition.

Medicine: Investigated for its potential therapeutic applications in conditions like Cushing’s syndrome and breast cancer.

Industry: Employed in the production of trilostane and related compounds for pharmaceutical use.

Mecanismo De Acción

17-Ketotrilostane exerts its effects primarily by inhibiting the enzyme 3β-hydroxysteroid dehydrogenase. This inhibition blocks the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids, thereby reducing the synthesis of corticosteroids like cortisol and aldosterone. This mechanism is crucial in managing conditions characterized by excessive steroid production .

Comparación Con Compuestos Similares

Trilostane: The parent compound from which 17-Ketotrilostane is derived.

Metyrapone: Another steroidogenesis inhibitor used in the treatment of Cushing’s syndrome.

Aminoglutethimide: Inhibits the conversion of cholesterol to pregnenolone, affecting steroid synthesis.

Uniqueness: this compound is unique due to its reversible interconversion with trilostane, allowing it to maintain prolonged inhibitory effects on steroid biosynthesis. This property makes it more potent and effective compared to other similar compounds .

Propiedades

IUPAC Name |

(1S,2R,6R,8S,11R,12S,16S)-5-hydroxy-2,16-dimethyl-15-oxo-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-14,17,23H,3-9H2,1-2H3/t12-,13-,14-,17+,18-,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGERVOWULWKCTQ-SXFTZYMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC45C3(CC(=C(C4O5)O)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94152-62-2 |

Source

|

| Record name | Ketotrilostane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094152622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1259421.png)

![[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] hydrogen phosphate](/img/structure/B1259432.png)

![(2S)-1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B1259433.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-4-methyl-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1259434.png)

![(9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259436.png)